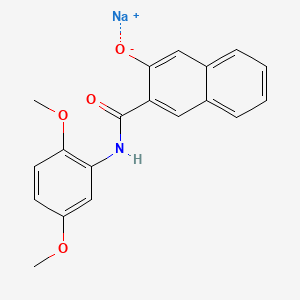
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxamide group, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt typically involves the following steps:
Formation of the Naphthalenecarboxamide Core: The initial step involves the formation of the naphthalenecarboxamide core through a reaction between naphthalene and a suitable carboxamide precursor under controlled conditions.
Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 2,5-dimethoxyphenyl group through a substitution reaction. This step requires the use of specific reagents and catalysts to ensure the selective attachment of the dimethoxyphenyl group to the naphthalenecarboxamide core.
Hydroxylation: The hydroxylation of the compound is achieved through an oxidation reaction, where a hydroxyl group is introduced at the 3-position of the naphthalenecarboxamide ring.
Formation of the Monosodium Salt: The final step involves the formation of the monosodium salt by reacting the hydroxylated compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the dimethoxyphenyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum, along with suitable solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted naphthalenecarboxamides.
科学研究应用
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-: This compound has a similar structure but lacks the hydroxyl group at the 3-position.
3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide: This compound has a different substituent at the 3-position and a chloro group on the dimethoxyphenyl ring.
3-(Acetyloxy)-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide: This compound has an acetyloxy group at the 3-position and a chloro group on the dimethoxyphenyl ring.
Uniqueness
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt is unique due to the presence of the hydroxyl group at the 3-position and the monosodium salt form
属性
CAS 编号 |
68556-11-6 |
|---|---|
分子式 |
C19H16NNaO4 |
分子量 |
345.3 g/mol |
IUPAC 名称 |
sodium;3-[(2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C19H17NO4.Na/c1-23-14-7-8-18(24-2)16(11-14)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1 |
InChI 键 |
OZTWQXKJHGKZDM-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
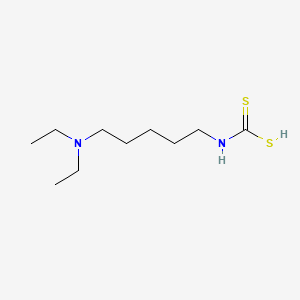
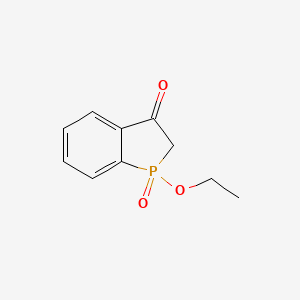
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
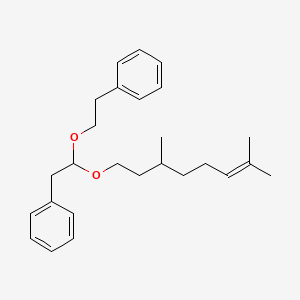
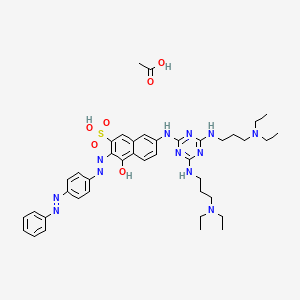
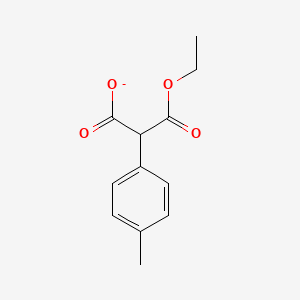
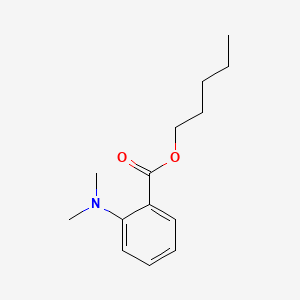
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
methanone](/img/structure/B14463638.png)
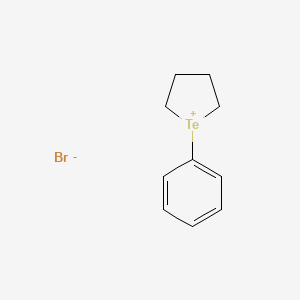
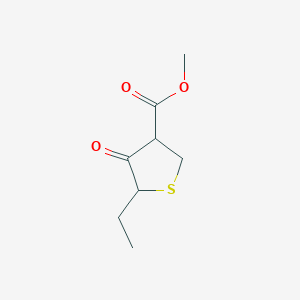
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
